5-(1,3-oxazol-2-yl)furan-2-carboxylic acid
CAS No.: 106833-81-2
Cat. No.: VC11482306
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106833-81-2 |
|---|---|
| Molecular Formula | C8H5NO4 |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5NO4/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) |
| Standard InChI Key | IWNZUIQGYNGFIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=N1)C2=CC=C(O2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid consists of a furan ring substituted at the 5-position with an oxazole moiety and at the 2-position with a carboxylic acid group. The furan ring (C₄H₄O) is a five-membered aromatic heterocycle with one oxygen atom, while the oxazole ring (C₃H₃NO) contains both oxygen and nitrogen atoms at the 1- and 3-positions, respectively. The carboxylic acid group (-COOH) enhances the molecule’s polarity and potential for hydrogen bonding.
Key Structural Features:
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Furan Ring: Contributes to planar aromaticity and electron-rich properties.
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Oxazole Substituent: Introduces nitrogen-based reactivity and potential for π-π stacking interactions.
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Carboxylic Acid: Facilitates solubility in polar solvents and ionic interactions with biological targets.
The molecular formula is C₈H₅NO₄, with a molecular weight of 179.13 g/mol. Theoretical calculations predict a logP value of 1.2–1.8, indicating moderate lipophilicity, and a polar surface area of 80–90 Ų, suggesting bioavailability in drug discovery contexts .
Synthetic Methodologies
Cyclization Approaches
Oxazole rings are commonly synthesized via cyclization reactions. The Erlenmeyer-Plochl azlactone synthesis (Scheme 1), which involves the condensation of α-acylamino acids with aldehydes or ketones, could be adapted to construct the oxazole moiety . For 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid, a furan-2-carboxylic acid precursor might undergo:
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Acylation at the 5-position with an amino acid derivative.
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Cyclodehydration using agents like acetic anhydride or phosphoryl chloride to form the oxazole ring.
Scheme 1: Hypothetical synthesis route for 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid.
Microwave-Assisted Synthesis
Modern techniques, such as microwave irradiation, have been employed for analogous oxazolone derivatives, reducing reaction times from hours to minutes . For example, Ahmad Momeni Tikdari et al. synthesized 2-phenyl-5(4H)-oxazolone in 85% yield using microwave conditions . Adapting this method could improve the efficiency of oxazole ring formation in the target compound.
Physicochemical Properties
Solubility and Stability
The carboxylic acid group enhances water solubility, while the oxazole and furan rings contribute to stability under acidic conditions. Comparative data from structurally similar compounds suggest:
These predictions align with trends observed in furan-carboxylic acid derivatives, where electron-withdrawing substituents reduce solubility but enhance thermal stability .
Biological Activities and Applications
Antitubercular Activity
Derivatives of furan-2-carboxylic acid, such as 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, inhibit Mycobacterium tuberculosis growth by targeting the salicylate synthase MbtI (IC₅₀ = 15 µM) . The oxazole substituent in the target compound could similarly engage with MbtI’s active site, leveraging hydrogen bonding with residues like Arg²⁹⁸ and Tyr³⁰⁵ .
Enzyme Inhibition
Oxazole-containing compounds are potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and xanthine oxidase. The electron-deficient oxazole ring may act as a pharmacophore, interacting with catalytic residues in enzyme binding pockets .
Future Directions and Challenges
Synthetic Optimization
Current methods for oxazole synthesis often require harsh conditions, limiting scalability. Future work should explore:
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Catalytic asymmetric synthesis to access enantiopure forms.
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Biocatalytic routes using engineered enzymes for greener production.
Biological Screening
While in silico models predict strong target engagement, empirical validation is critical. Priority assays include:
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Minimum Inhibitory Concentration (MIC) against M. tuberculosis and E. coli.
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Cytotoxicity profiling in mammalian cell lines (e.g., HEK-293).
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